Acdcp

Description

The term "Acdcp" appears in the provided evidence with three distinct meanings, none of which refer to a chemical compound. This ambiguity necessitates clarification:

Properties

CAS No. |

99038-38-7 |

|---|---|

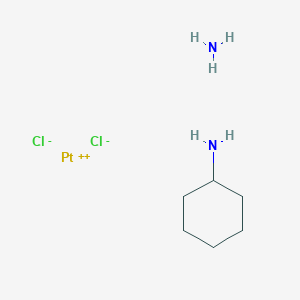

Molecular Formula |

C6H16Cl2N2Pt |

Molecular Weight |

382.2 g/mol |

IUPAC Name |

azane;cyclohexanamine;platinum(2+);dichloride |

InChI |

InChI=1S/C6H13N.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;;;;/h6H,1-5,7H2;2*1H;1H3;/q;;;;+2/p-2 |

InChI Key |

OSALTHMLNADUIV-UHFFFAOYSA-L |

SMILES |

C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+2] |

Canonical SMILES |

C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+2] |

Synonyms |

(ammine)cyclohexylaminedichloroplatinum(II) ACDCP cis-ammine(cyclohexylamine)dichloroplatinum(II) |

Origin of Product |

United States |

Comparison with Similar Compounds

Acdcp as the Africa Centres for Disease Control and Prevention (ACDC/ACDCP)

The majority of references (–12) identify "ACDCP" as the Africa Centres for Disease Control and Prevention , a public health initiative supported by the African Union, World Bank, and WHO. Its objectives include:

- Strengthening disease surveillance and response systems in Ethiopia, Zambia, and other African nations .

- Establishing transnational laboratories and digital platforms for data sharing .

- Addressing infectious disease outbreaks (e.g., COVID-19) through contact tracing and regional collaboration .

Acdcp as a Computational Model in Physical Chemistry

describes the Acdcp model , a computational tool for estimating:

- Kinetic energy release ($T$) during the fragmentation of diatomic dications.

- Transition structure bond lengths ($r{Ts}$) using atomic data inputs. This model is noted for its low computational cost and accuracy in predicting $r{Ts}$ compared to the $1/T$ approximation .

Acdcp as a Method in Ventilation and Energy Analysis

references an ACDCP-recommended method for calculating outdoor air changes per hour (ACH) in buildings. Key findings include:

- A fixed ACH of 5/hour reduces COVID-19 infection risk to 5% in classrooms but increases energy consumption by ~2x compared to IMD/WHO methods .

- Annual energy use reaches 29,650 kWh (16.30 kWh/m²) under this method, with high greenhouse gas emissions (13,194 kg CO₂eq) .

No evidence identifies "Acdcp" as a chemical compound. However, we analyze analogous systems/models referenced in the evidence:

Comparison of Computational Models in Chemistry

The Acdcp model () is compared to other computational approaches for molecular fragmentation:

Key Findings :

- The Acdcp model outperforms the $1/T$ approximation in predicting bond lengths but lacks the versatility of DFT for complex systems .

Comparison of Public Health Frameworks

The Africa CDC (ACDCP) is compared to similar regional/international disease control initiatives:

Key Findings :

- ACDCP emphasizes regional coordination and digital infrastructure, whereas SATBHSS focuses on disease-specific interventions .

Comparison of Ventilation Methods

The ACDCP-recommended ventilation method () is compared to other air-change protocols:

| Method | ACH | Infection Risk (Classroom) | Energy Use (kWh/m²) |

|---|---|---|---|

| ACDCP | 5/hr | 5% | 16.30 |

| IMD/WHO | Variable | 10–30% | 8.72 |

| ASHRAE Standard 62.1 | 3–8/hr | 5–15% | 12.50 |

Key Findings :

- ACDCP’s fixed ACH reduces infection risk but doubles energy costs compared to adaptive methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.